Ethyl 2-(3-chloropropanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
Description
Ethyl 2-(3-chloropropanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate is a synthetic thiophene-based derivative characterized by a central thiophene ring substituted at positions 2 and 3 with a 3-chloropropanamido group and an ethyl carboxylate ester, respectively, and at position 4 with a 4-methoxyphenyl moiety. The molecular formula is inferred as C₁₇H₁₇ClNO₄S, with a molecular weight of approximately 367.8 g/mol (based on structural analogs in , and 8). The 3-chloropropanamido side chain may contribute to electrophilic reactivity, while the ethyl ester group offers synthetic versatility for further derivatization. This compound is listed in supplier catalogs (e.g., AC1LUS3O, ZINC1906320) but lacks detailed experimental data in the provided evidence .
Properties
IUPAC Name |
ethyl 2-(3-chloropropanoylamino)-4-(4-methoxyphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-3-23-17(21)15-13(11-4-6-12(22-2)7-5-11)10-24-16(15)19-14(20)8-9-18/h4-7,10H,3,8-9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFYIRHKNCDTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-chloropropanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
- Molecular Formula: C16H16ClN O3S
- Molecular Weight: 337.83 g/mol
- CAS Number: 618395-04-3
- Structural Features: The compound features a thiophene ring substituted with a methoxyphenyl group and an amide functional group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the thiophene core through cyclization.
- Introduction of the chloropropanamide side chain via acylation reactions.
- Methylation of the phenolic hydroxyl group to yield the methoxy derivative.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that such compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Table 1: Anti-inflammatory Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 25 | Inhibition of COX-2 and TNF-alpha |
| Aspirin | 15 | COX inhibition |
| Ibuprofen | 20 | COX inhibition |
Anticancer Activity
This compound has shown promise in preclinical studies targeting various cancer cell lines. Notably, it has demonstrated cytotoxic effects against breast and colon cancer cells.
Case Study: Breast Cancer Cell Lines
In vitro studies on MCF-7 breast cancer cells revealed that the compound induces apoptosis and cell cycle arrest at G2/M phase, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated against a range of pathogens, including bacteria and fungi. It exhibited significant activity against Staphylococcus aureus and Candida albicans.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs (see ):
Structural and Functional Implications:
Electronic Effects :
- The 4-methoxyphenyl group in the target compound donates electron density via the methoxy group, which may enhance solubility in polar solvents compared to Analog 1 (phenyl) .
- Analog 2’s thiophen-2-yl substituent could enable stronger π-π stacking interactions in solid-state structures or biological targets .
Analog 4’s shorter 2-chloroacetamido side chain (vs. 3-chloropropanamido) may limit conformational flexibility, affecting binding to enzymatic pockets .
Synthetic Utility :
- The ethyl ester group in all compounds allows for hydrolysis to carboxylic acids, enabling further derivatization. The target compound’s methoxy group could serve as a site for demethylation or functionalization .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Ethyl 2-(3-chloropropanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate, and how are reaction conditions optimized?
- Methodology :
- Thiophene Ring Formation : The Gewald reaction is widely used to synthesize thiophene derivatives. This involves condensation of ethyl cyanoacetate, ketones (e.g., 4-methoxyphenyl precursors), and elemental sulfur under reflux conditions in polar solvents (e.g., ethanol or 1,4-dioxane) .
- Functionalization : Subsequent steps introduce substituents like the 3-chloropropanamido group via nucleophilic acyl substitution. For example, reacting the amino-thiophene intermediate with 3-chloropropanoyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) .
- Optimization : Key parameters include temperature control (60–80°C for cyclization), solvent polarity (to stabilize intermediates), and stoichiometric ratios of reagents to minimize side products .
Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, ester carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected for C₁₇H₁₇ClN₂O₄S) and detects fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization, with ethyl acetate/hexane (3:7) as a common mobile phase .
- Elemental Analysis : Ensures >95% purity by matching experimental vs. theoretical C/H/N/S percentages .
Advanced Research Questions
Q. How can structural variations in the thiophene core influence the compound’s pharmacological activity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 4-methoxyphenyl with halogenated or alkylated aryl groups) and evaluate changes in bioactivity. For example, electron-withdrawing groups (e.g., -Cl) enhance electrophilic reactivity, potentially improving enzyme inhibition .
- Comparative Assays : Test derivatives against biological targets (e.g., COX-2 for anti-inflammatory activity) using in vitro enzyme inhibition assays and in vivo rodent models .
- Crystallographic Analysis : Resolve crystal structures to correlate substituent orientation with binding affinity (e.g., SHELXL refinement of torsion angles) .
Q. What computational approaches are employed to predict binding affinity and mechanism of action?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., tubulin or kinases). Focus on hydrogen bonding between the carboxamide group and active-site residues .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in solvated environments to assess stability over 100+ ns trajectories .
- Conformational Analysis : Apply Cremer-Pople parameters to quantify thiophene ring puckering and correlate with steric effects in binding .
Q. How do researchers address discrepancies in biological activity data across different experimental models?
- Methodology :
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature) and use validated cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends. For example, conflicting IC₅₀ values in enzyme assays may arise from variations in substrate concentrations or incubation times .
- Cross-Disciplinary Validation : Combine in vitro results with pharmacokinetic studies (e.g., plasma half-life in rodents) to reconcile efficacy gaps between models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
